Cas no 1824646-05-0 (2-(6-Chloropyrazin-2-yl)ethane-1-thiol)

2-(6-Chloropyrazin-2-yl)ethane-1-thiol is a specialized organosulfur compound featuring a chloropyrazine core linked to a thiol-functionalized ethane moiety. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for heterocyclic modifications. The chloropyrazine group offers a site for nucleophilic substitution, while the thiol functionality enables further derivatization via thioether formation or metal coordination. Its balanced reactivity profile makes it valuable in constructing complex molecular architectures, particularly in medicinal chemistry for drug discovery. The compound’s stability under controlled conditions ensures reliable handling in synthetic workflows. Proper storage under inert atmospheres is recommended to preserve its reactivity.
2-(6-Chloropyrazin-2-yl)ethane-1-thiol structure
1824646-05-0 structure
Product name:2-(6-Chloropyrazin-2-yl)ethane-1-thiol
CAS No:1824646-05-0
MF:C6H7ClN2S
MW:174.651178598404
CID:6378227
PubChem ID:91863015

2-(6-Chloropyrazin-2-yl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • EN300-1985372
    • 2-(6-chloropyrazin-2-yl)ethane-1-thiol
    • 1824646-05-0
    • 2-(6-Chloropyrazin-2-yl)ethane-1-thiol
    • Inchi: 1S/C6H7ClN2S/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2
    • InChI Key: YGRKBZUKMFBYFD-UHFFFAOYSA-N
    • SMILES: ClC1=CN=CC(CCS)=N1

Computed Properties

  • Exact Mass: 174.0018471g/mol
  • Monoisotopic Mass: 174.0018471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.8Ų
  • XLogP3: 1.2

2-(6-Chloropyrazin-2-yl)ethane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1985372-0.25g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
0.25g
$1051.0 2023-09-16
Enamine
EN300-1985372-5.0g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
5g
$3313.0 2023-05-25
Enamine
EN300-1985372-10.0g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
10g
$4914.0 2023-05-25
Enamine
EN300-1985372-1.0g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
1g
$1142.0 2023-05-25
Enamine
EN300-1985372-2.5g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
2.5g
$2240.0 2023-09-16
Enamine
EN300-1985372-0.1g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
0.1g
$1005.0 2023-09-16
Enamine
EN300-1985372-0.5g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
0.5g
$1097.0 2023-09-16
Enamine
EN300-1985372-10g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
10g
$4914.0 2023-09-16
Enamine
EN300-1985372-1g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
1g
$1142.0 2023-09-16
Enamine
EN300-1985372-0.05g
2-(6-chloropyrazin-2-yl)ethane-1-thiol
1824646-05-0
0.05g
$959.0 2023-09-16

Additional information on 2-(6-Chloropyrazin-2-yl)ethane-1-thiol

2-(6-Chloropyrazin-2-yl)ethane-1-thiol

Introduction to 2-(6-Chloropyrazin-2-yl)ethane-1-thiol (CAS No. 1824646-05-0)

2-(6-Chloropyrazin-2-yl)ethane-1-thiol, identified by the CAS registry number 1824646-05-0, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a pyrazine ring substituted with a chlorine atom at the 6-position and an ethanethiol group attached at the 2-position of the pyrazine ring. The compound's structure lends it potential applications in various areas, including drug design, material synthesis, and catalysis.

Chemical Structure and Properties

The molecular formula of 2-(6-Chloropyrazin-2-yl)ethane-1-thiol is C7H5ClN2S, with a molecular weight of approximately 177.63 g/mol. The compound consists of a pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3), a chlorine substituent at position 6, and an ethanethiol group (-CH₂SH) attached at position 2. This arrangement creates a molecule with both aromatic and thiol functionalities, which can be exploited for various chemical reactions.

The thiol group (-SH) in the molecule is particularly reactive, making it a potential candidate for thiol-based chemistry, such as click chemistry or the formation of disulfide bonds. The pyrazine ring, being aromatic and electron-deficient due to the presence of nitrogen atoms, can participate in π-interactions and coordination chemistry.

Synthesis and Characterization

The synthesis of 2-(6-Chloropyrazin-2-yl)ethane-1-thiol typically involves multi-step organic synthesis strategies. One common approach is the substitution reaction on the pyrazine ring, where a suitable leaving group is replaced by the ethanethiol moiety. Recent advancements in catalytic methods have enabled more efficient syntheses, often utilizing transition metal catalysts to facilitate coupling reactions.

Characterization of this compound is carried out using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure, purity, and crystalline properties of the compound.

Applications in Research and Industry

Due to its unique functional groups, 2-(6-Chloropyrazin-2-yl)ethane-1-thiol finds applications in diverse fields:

  • Materials Science: The compound can serve as a building block for constructing advanced materials, such as coordination polymers or metalloorganic frameworks (MOFs), where the thiol group can act as a ligand for metal ions.
  • Pharmaceuticals: The presence of both aromatic and thiol groups makes this compound a potential lead molecule in drug discovery efforts targeting specific biological pathways or enzymes.
  • Catalysis: The thiol group can be utilized in catalytic systems for various organic transformations, including oxidation-reduction reactions or C-C bond formations.

Recent studies have explored its use in creating self-assembled monolayers (SAMs) on surfaces, which are crucial for applications in sensors, electronics, and nanotechnology.

Research Highlights: Latest Developments

In recent years, significant research has been dedicated to understanding the reactivity and applications of 2-(6-Chloropyrazin-2-yl)ethane-1-thiol. For instance:

  • Biochemical Applications: Researchers have investigated its potential as an inhibitor for certain enzymes involved in metabolic pathways. Studies published in journals like *Journal of Medicinal Chemistry* highlight its promising activity against specific targets.
  • Nanotechnology: The compound has been employed in constructing nanostructured materials with tailored properties. A study featured in *ACS Nano* demonstrated its role in forming stable MOFs with high surface area for gas storage applications.
  • Sustainable Chemistry: Efforts are underway to develop greener synthesis routes for this compound using renewable feedstocks and biocatalysts. Reports from *Green Chemistry* showcase advancements in enzymatic synthesis methods that reduce environmental impact.

These developments underscore the versatility of CAS No. 1824646-05-0 across multiple disciplines and its potential for future innovations.

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